molecular formula C17H12F3N5O3 B607740 GS-462808 CAS No. 1354198-41-6

GS-462808

Cat. No.: B607740
CAS No.: 1354198-41-6
M. Wt: 391.3102
InChI Key: CIUYUJJQZDDGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-462808 is a late sodium current inhibitor (Late INai) of the cardiac Nav1.5 channel with improved efficacy and potency relative to ranolazine. This compound had lower brain penetration and serendipitously lower activity at the brain isoforms. This compound has an improved CNS window , and improved anti-ischemic potency relative to ranolazine.

Scientific Research Applications

  • Graph Signal Processing (GSP)

    Research in GSP focuses on processing data defined on irregular graph domains. It's linked to digital signal processing and has applications in sensor networks, biological data, and image processing (Ortega et al., 2017).

  • Gene Set Enrichment Analysis (GSEA)

    GSEA is a method for interpreting gene expression data. It's a powerful analytical method focusing on gene sets, which are groups of genes sharing common biological functions. This method has provided insights into cancer-related datasets, including leukemia and lung cancer (Subramanian et al., 2005).

  • Genomic Selection (GS) in Agriculture

    GS uses genome-wide markers to predict the breeding value of individuals in a breeding population. This method has improved breeding efficiency in various species and can be particularly effective for traits controlled by many genes (Spindel et al., 2015).

  • Applications of GS in Livestock Breeding

    This paper discusses the use of genomic selection in livestock breeding, highlighting its ability to estimate the effects of thousands of DNA markers simultaneously and its potential for improving breeding programs (Meuwissen et al., 2013).

  • The Genome Sequence Archive Family

    This research discusses a data repository for archiving raw sequence data, which is crucial for managing explosive data growth and diverse data types in genomic research (Chen et al., 2021).

  • Good Scientific Practice in MEEG Research

    This paper covers the standards and guidelines for technical competence in magneto- and electroencephalography (MEEG) research, a part of Good Scientific Practice (GSP), which is periodically updated with new findings (Niso et al., 2021).

Properties

CAS No.

1354198-41-6

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.3102

IUPAC Name

2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6-(4-(trifluoromethoxy)phenyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

InChI

InChI=1S/C17H12F3N5O3/c1-10-21-15(28-23-10)9-25-16(26)24-8-12(4-7-14(24)22-25)11-2-5-13(6-3-11)27-17(18,19)20/h2-8H,9H2,1H3

InChI Key

CIUYUJJQZDDGTM-UHFFFAOYSA-N

SMILES

O=C1N(CC2=NC(C)=NO2)N=C3C=CC(C4=CC=C(OC(F)(F)F)C=C4)=CN31

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS-462808;  GS 462808;  GS462808.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GS-462808
Reactant of Route 2
Reactant of Route 2
GS-462808
Reactant of Route 3
Reactant of Route 3
GS-462808
Reactant of Route 4
Reactant of Route 4
GS-462808
Reactant of Route 5
Reactant of Route 5
GS-462808
Reactant of Route 6
Reactant of Route 6
GS-462808

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.